Cas no 773869-11-7 ({5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol)

{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methanol is a versatile intermediate in organic synthesis, characterized by its trifluoromethyl and chloro-substituted aromatic ring coupled with a hydroxymethyl-functionalized furan moiety. This structure imparts unique reactivity, making it valuable for constructing complex molecules in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers further functionalization potential. The hydroxymethyl group on the furan ring provides a handle for derivatization, enabling coupling or further transformations. Its well-defined purity and stability under standard conditions ensure consistent performance in synthetic workflows. This compound is particularly useful in the development of bioactive compounds requiring tailored electronic and steric properties.
{5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol structure
773869-11-7 structure
Product name:{5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol
CAS No:773869-11-7
MF:C12H8ClF3O2
MW:276.638933181763
MDL:MFCD05843241
CID:3030212

{5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol Chemical and Physical Properties

Names and Identifiers

    • [5-[2-氯-5-(三氟甲基)苯基]-2-呋喃]甲醇
    • {5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol
    • (5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl)methanol
    • {5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methanol
    • [5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]methanol
    • (5-(2-Chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methanol
    • BBL002717
    • STK344385
    • BB 0245513
    • 2-Furanmethanol, 5-[2-chloro-5-(trifluoromethyl)phenyl]-
    • [5-(2-Chlo
    • {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol
    • MDL: MFCD05843241
    • Inchi: 1S/C12H8ClF3O2/c13-10-3-1-7(12(14,15)16)5-9(10)11-4-2-8(6-17)18-11/h1-5,17H,6H2
    • InChI Key: MJPKAORZKBLDBU-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)(F)F)C=C1C1=CC=C(CO)O1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Topological Polar Surface Area: 33.4
  • XLogP3: 3.3

{5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C134950-250mg
{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methanol
773869-11-7
250mg
$ 275.00 2022-06-06
A2B Chem LLC
AX45302-500mg
(5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl)methanol
773869-11-7 >95%
500mg
$467.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390111-1g
(5-(2-Chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methanol
773869-11-7 95%
1g
¥2808.00 2024-07-28
abcr
AB371407-1 g
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol; .
773869-11-7
1 g
€322.50 2023-07-19
abcr
AB371407-1g
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol; .
773869-11-7
1g
€317.00 2025-02-13
abcr
AB371407-500mg
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol; .
773869-11-7
500mg
€269.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390111-250mg
(5-(2-Chloro-5-(trifluoromethyl)phenyl)furan-2-yl)methanol
773869-11-7 95%
250mg
¥1209.00 2024-07-28
Ambeed
A776529-1g
(5-[2-CHloro-5-(trifluoromethyl)phenyl]-2-furyl)methanol
773869-11-7 95%
1g
$299.0 2024-04-17
abcr
AB371407-500 mg
{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol
773869-11-7
500MG
€254.60 2023-02-20
TRC
C134950-500mg
{5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furyl}methanol
773869-11-7
500mg
$ 450.00 2022-06-06

Additional information on {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol

{5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol: A Comprehensive Overview

{5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol, with the CAS registry number 773869-11-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a methanol group attached to a 2-furyl ring, which is further substituted with a chloro and trifluoromethyl group on the phenyl moiety. This combination of functional groups imparts distinctive chemical properties, making it a valuable subject for research.

The synthesis of {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol involves a series of carefully designed organic reactions. Researchers have employed various methodologies, including nucleophilic aromatic substitution and coupling reactions, to achieve the desired product. Recent advancements in catalytic systems and green chemistry have further optimized the synthesis process, reducing environmental impact while maintaining high yields. These developments highlight the compound's importance in both academic and industrial settings.

One of the most promising applications of {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound exhibits moderate activity against certain enzymes, making it a candidate for further exploration in drug discovery programs. Additionally, its structural versatility allows for easy modification, enabling researchers to tailor its properties for specific therapeutic targets.

Recent research has also focused on the electronic properties of {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol. Computational studies have revealed that the trifluoromethyl group significantly influences the molecule's electron distribution, enhancing its reactivity in certain chemical transformations. This insight has opened new avenues for its use in organic synthesis, particularly in the construction of complex heterocyclic frameworks.

In terms of stability and reactivity, {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol demonstrates remarkable thermal stability under mild conditions. However, it is highly reactive under specific catalytic conditions, making it suitable for use in cross-coupling reactions. This dual nature underscores its utility as both a stable intermediate and a reactive building block in synthetic chemistry.

The environmental impact of {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol has also been a topic of recent investigation. Studies indicate that the compound undergoes efficient biodegradation under aerobic conditions, reducing concerns about its persistence in the environment. This finding aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, {5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol (CAS No 773869-11-) represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future research endeavors. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.

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(CAS:773869-11-7){5-2-Chloro-5-(trifluoromethyl)phenyl-2-furyl}methanol
A1176579
Purity:99%
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Price ($):269.0